3-Hydroxy-3-methyl-2,4-pentanedione

Catalog No.
S580307
CAS No.
7338-73-0
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-3-methyl-2,4-pentanedione

CAS Number

7338-73-0

Product Name

3-Hydroxy-3-methyl-2,4-pentanedione

IUPAC Name

3-hydroxy-3-methylpentane-2,4-dione

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-4(7)6(3,9)5(2)8/h9H,1-3H3

InChI Key

PYRMISJRKRVNPG-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C(=O)C)O

Synonyms

diacetylmethylcarbinol

Canonical SMILES

CC(=O)C(C)(C(=O)C)O

3-Hydroxy-3-methyl-2,4-pentanedione is an organic compound with the molecular formula C6H10O3C_6H_{10}O_3 and a molecular weight of 130.15 g/mol. It is characterized by its structure, which includes a hydroxyl group and two ketone functionalities, making it a member of the diketone family. This compound is often recognized for its role as a precursor in organic synthesis and its potential biological activities, including antioxidant properties.

  • Oxidation: The hydroxyl group can be oxidized to form a diketone, specifically yielding 3-methyl-2,4-pentanedione.
  • Reduction: The ketone groups can be reduced to form corresponding alcohols.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The substitution reactions often involve nucleophiles such as halides or amines .

Research indicates that 3-Hydroxy-3-methyl-2,4-pentanedione exhibits various biological activities. It has been studied for its antimicrobial and antioxidant properties. These activities are attributed to its ability to interact with biological molecules through hydrogen bonding and other interactions facilitated by its functional groups. Such interactions may modulate enzyme activity and receptor binding, suggesting potential therapeutic applications in drug development .

The synthesis of 3-Hydroxy-3-methyl-2,4-pentanedione typically involves the following steps:

  • Aldol Condensation: The initial step involves the aldol condensation of 3-methyl-2,4-pentanedione with formaldehyde under basic conditions (commonly using sodium hydroxide).
  • Reduction: Following the aldol reaction, a reducing agent such as sodium borohydride is employed to reduce the intermediate product to yield the final compound.

In industrial settings, this process is scaled up using continuous flow reactors to enhance efficiency and control over reaction conditions. Purification methods such as distillation or recrystallization are applied to achieve the desired purity levels .

3-Hydroxy-3-methyl-2,4-pentanedione finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and natural products.
  • Flavor and Fragrance Industry: Due to its pleasant aroma, it is utilized in flavoring agents and perfumes.
  • Pharmaceutical Development: Ongoing research explores its potential as a therapeutic agent due to its biological activities .

Several compounds share structural similarities with 3-Hydroxy-3-methyl-2,4-pentanedione. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-2,4-pentanedioneLacks hydroxyl groupSimpler structure with fewer functional groups
3-Hydroxy-2,4-pentanedioneShorter carbon chainSimilar functional groups but different reactivity
4-Hydroxy-3-methylpentan-2-oneDifferent carbon chain lengthContains additional hydroxyl group
3-Hydroxy-3-methyl-2-butanoneShorter carbon chainExhibits different reactivity patterns

The uniqueness of 3-Hydroxy-3-methyl-2,4-pentanedione lies in its specific combination of hydroxyl and ketone groups along with its carbon chain length, which imparts distinct chemical reactivity and physical properties that are valuable in various applications .

XLogP3

-0.6

UNII

CN7KH697OH

Other CAS

7338-73-0

Wikipedia

3-hydroxy-3-methyl-2,4-pentanedione

Dates

Last modified: 07-20-2023

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